molecular formula C20H21NO6S B12166162 (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12166162
M. Wt: 403.5 g/mol
InChI Key: LGFIEFJYEBLOAS-UHFFFAOYSA-N
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Description

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a pyrrolidine-2,3-dione core, a methoxyphenyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a substituted pyrrolidine-2,3-dione and a thiophenyl aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Compared to similar compounds, it may exhibit distinct biological activities or chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21NO6S

Molecular Weight

403.5 g/mol

IUPAC Name

4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxypropyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C20H21NO6S/c1-26-9-4-8-21-17(12-6-7-13(22)14(11-12)27-2)16(19(24)20(21)25)18(23)15-5-3-10-28-15/h3,5-7,10-11,17,22,24H,4,8-9H2,1-2H3

InChI Key

LGFIEFJYEBLOAS-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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